Data on the three-dimensional conformation of PKG drug G1 would typically be obtained through techniques such as X-ray crystallography or NMR spectroscopy, although specific data was not available from the sources reviewed.
PKG drug G1 participates in several chemical reactions primarily related to its activation of protein kinase G. The main reaction involves:
The technical details surrounding these reactions often involve kinetic studies that measure reaction rates under various conditions, providing insights into the efficacy and potency of PKG drug G1 as a therapeutic agent.
The mechanism of action for PKG drug G1 revolves around its ability to activate protein kinase G I alpha. Upon activation, PKGIα initiates a cascade of signaling events that lead to:
Data supporting this mechanism includes experimental findings demonstrating enhanced vasodilation in precontracted arterial tissues upon treatment with PKG drug G1 .
The physical properties of PKG drug G1 may include:
Chemical properties likely encompass:
Relevant analyses would ideally involve spectroscopic methods to determine these properties quantitatively.
PKG drug G1 has significant potential applications in scientific research and clinical settings, particularly in:
Research continues to explore its efficacy in combination therapies aimed at enhancing cardiovascular outcomes .
Protein kinase G Iα (PKG Iα) contains a reactive cysteine residue at position 42 (C42) within its N-terminal leucine zipper domain. This residue forms an interprotein disulfide bond between two PKG Iα monomers upon oxidation. Structural analyses reveal that C42 resides in a solvent-accessible region, facilitating its participation in redox reactions. The disulfide bond formation induces a conformational shift that stabilizes the kinase in its active state independent of cyclic guanosine monophosphate (cGMP) binding. This structural reorganization enables autonomous kinase activity, positioning C42 as a critical redox-sensitive switch for vasodilatory signaling [1].
PKG drug G1 (C13H11N3OS; CAS 374703-78-3) is a small electrophilic compound identified through high-throughput screening using a dibromobimane (dBBr) fluorescence assay. This assay measured attenuation of fluorescence when reduced PKG Iα was pretreated with electrophilic compounds, indicating C42 oxidation. G1 selectively targets C42 via Michael addition, forming a covalent adduct that mimics endogenous disulfide formation. This modification reduces the distance between the catalytic and regulatory domains, promoting kinase autophosphorylation and activation. The electrophilic nature of G1 allows precise targeting of C42 over other cysteine residues in PKG Iα, as confirmed by mass spectrometry analyses [1] [3].
Genetic evidence confirms C42 as the obligate molecular target of G1:
Table 1: Functional Responses to PKG Drug G1 in Genetic Models
Experimental System | Wild-Type Response | C42S Knockin Response | Significance |
---|---|---|---|
Mesenteric artery vasodilation | EC~50~ 4.2 μM | No relaxation ≤20 μM | p<0.001 |
Angiotensin II hypertension reversal | ΔBP: -23.5 ± 2.1 mmHg | ΔBP: -3.8 ± 1.4 mmHg | p<0.001 |
PKG Iα dimer formation | 3.2-fold increase | No dimerization | p<0.01 |
The C42-mediated activation pathway represents a fundamental component of EDHF signaling, which predominates in resistance vessels. Endothelial-derived oxidants (e.g., hydrogen peroxide) activate PKG Iα via C42 disulfide formation, leading to vasodilation independently of nitric oxide (NO) and prostacyclin. G1 pharmacologically mimics this pathway, inducing hyperpolarization and relaxation in small arterioles (<100 μm diameter). This mechanism is particularly significant in pathological states involving endothelial dysfunction, where G1 can bypass impaired NO signaling [1].
C42 functions as a redox sensor integrating endogenous oxidative signals:
PKG Iα activation by G1 preferentially phosphorylates VASP at serine 239 (pSer239-VASP), a canonical biomarker of PKG activity:
Table 2: Downstream Effects of PKG Drug G1-Mediated PKG Activation
Signaling Node | Effect of PKG Drug G1 | Functional Consequence | Validation Method |
---|---|---|---|
VASP Ser239 phosphorylation | ↑ 8.2-fold | Cytoskeletal remodeling | Western blot / immunofluorescence |
Calcium sparks frequency | ↓ 62% | Reduced excitation-contraction coupling | Fluorescence imaging (Fluo-4 AM) |
SERCA2a activity | ↑ 40% | Enhanced SR calcium reuptake | ^45^Ca^2+^ uptake assay |
RhoA/Rho kinase activity | ↓ 55% | Decreased calcium sensitivity | G-LISA / MYPT1 phosphorylation |
G1 orchestrates calcium flux through multiple PKG-dependent mechanisms:
Calcium Flux Integration: The combined effect of these mechanisms manifests as decreased frequency of calcium sparks (↓62%) and reduced global cytosolic Ca^2+^ transients (↓45%) in VSMCs, translating to attenuated vasoconstrictor responses [5] [8] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7